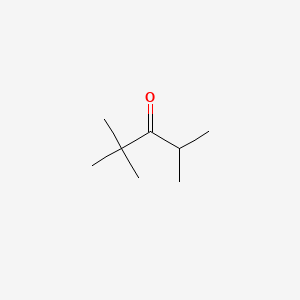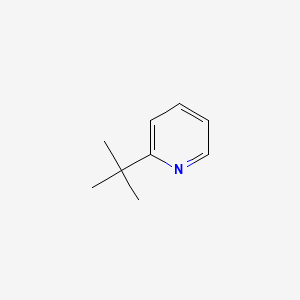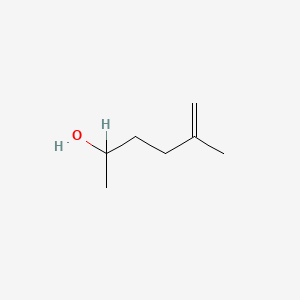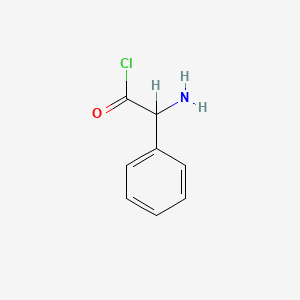
Chlorure de phénylglycine
Vue d'ensemble
Description
Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .
Synthesis Analysis
Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .Molecular Structure Analysis
The molecular structure of Phenylglycine chloride consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .Chemical Reactions Analysis
Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .Physical and Chemical Properties Analysis
Phenylglycine chloride has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthèse des produits naturels peptidiques
Le chlorure de phénylglycine est un élément essentiel dans la synthèse des produits naturels peptidiques. Ceux-ci comprennent les antibiotiques glycopeptidiques et les peptides linéaires et cycliques biologiquement actifs. Le rôle du composé dans la biosynthèse de ces peptides est crucial, en particulier compte tenu des aspects structurels et des propriétés que la phénylglycine confère au produit final .
Chimie médicinale
En chimie médicinale, le this compound sert de bloc de construction pour la synthèse de divers produits pharmaceutiques. Son importance est mise en évidence par son incorporation dans les médicaments qui ciblent un éventail de maladies, démontrant sa polyvalence et son importance dans la conception et le développement de médicaments .
Analyse chirale
Le composé est utilisé dans les méthodes d'analyse chirale, telles que la spectrométrie de masse à ionisation par électronébulisation. Cette application est vitale pour l'analyse quantitative de la phénylglycine chirale, qui est importante pour comprendre la pharmacocinétique et la pharmacodynamie de divers médicaments .
Synthèse énantiosélective
Le this compound est utilisé dans la synthèse énantiosélective des acides aminés. Ce processus est essentiel pour créer des composés avec un excès énantiomérique élevé, ce qui est un facteur crucial dans la production de produits pharmaceutiques énantiopurs .
Synthèse chimique
Ce composé est un précurseur dans la synthèse chimique de molécules complexes. Sa réactivité permet la formation de diverses liaisons chimiques, ce qui en fait un réactif précieux dans les laboratoires de synthèse organique .
Complexes de métaux de transition
Le this compound est utilisé dans la synthèse et l'étude de complexes de métaux de transition. Ces complexes ont un large éventail d'applications, y compris la catalyse, la science des matériaux et comme modèles pour les systèmes biologiques .
Synthèse peptidique en phase solution
C'est également un réactif clé dans la synthèse peptidique en phase solution. Cette méthode est utilisée pour produire des peptides à des fins de recherche, telles que l'étude des interactions protéine-protéine et d'autres processus biologiques .
Réactions en position benzylique
Enfin, le this compound est impliqué dans des réactions en position benzylique. Cela inclut les réactions de voie SN1, qui sont importantes pour créer une variété de composés organiques avec des groupes fonctionnels spécifiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .
- Phenylglycine chloride may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Phenylglycine chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the biosynthesis of non-ribosomal peptides, where it is incorporated into peptide chains by non-ribosomal peptide synthetases . These interactions are crucial for the formation of biologically active compounds, including antibiotics and other therapeutic agents.
Cellular Effects
Phenylglycine chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of metabotropic glutamate receptors, which play a role in neurotransmission and synaptic plasticity . Additionally, phenylglycine chloride can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, phenylglycine chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit the activity of certain GTPases, which are involved in various cellular processes such as cell division and signal transduction . These binding interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatile biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylglycine chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylglycine chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to phenylglycine chloride has been observed to affect cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of phenylglycine chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, phenylglycine chloride can be toxic, leading to adverse effects such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Phenylglycine chloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxymandelate synthase and phenylpyruvate dehydrogenase, which are key players in the biosynthesis of aromatic amino acids and related compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of phenylglycine chloride within cells and tissues are mediated by specific transporters and binding proteins. For example, chloride channels and transporters play a crucial role in the movement of phenylglycine chloride across cellular membranes . These transport mechanisms ensure the proper localization and accumulation of the compound within specific cellular compartments, which is essential for its biochemical activity.
Subcellular Localization
Phenylglycine chloride exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell. The subcellular localization of phenylglycine chloride is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively.
Propriétés
IUPAC Name |
2-amino-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZEHJUPLREOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865976 | |
| Record name | Amino(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39478-47-2 | |
| Record name | Phenylglycine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



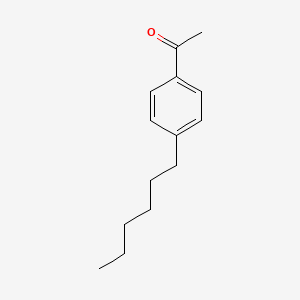
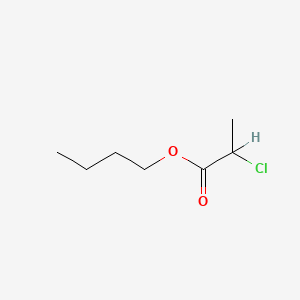

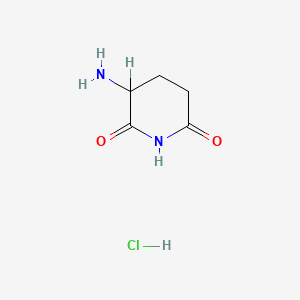
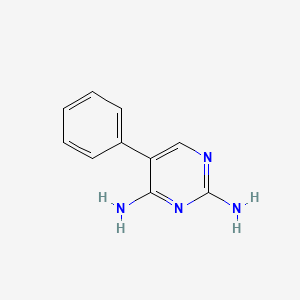
![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)
![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)
![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)

